2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

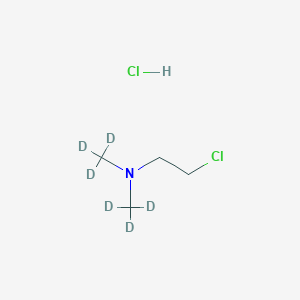

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-Chloro-N,N-dimethylethylamine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. The deuterium atoms replace the hydrogen atoms, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride typically involves the deuteration of 2-Chloro-N,N-dimethylethylamine. The process begins with the preparation of 2-Chloro-N,N-dimethylethylamine, which is synthesized by reacting dimethylamine with ethylene oxide, followed by chlorination. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is purified through crystallization or distillation to achieve the desired purity and isotopic enrichment.

化学反応の分析

Types of Reactions

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products

Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.

Oxidation: Major products are N-oxides.

Reduction: Secondary amines are the primary products.

科学的研究の応用

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of several important pharmaceutical agents, including:

| Pharmaceutical | Application |

|---|---|

| Bephenium hydroxynaphthoate | Antiparasitic agent |

| Diltiazem | Calcium channel blocker for hypertension |

| Mepyramine | Antihistamine for allergic reactions |

| Phenyltoloxamine | Antihistamine and analgesic |

The ability to label compounds with deuterium enhances the precision of pharmacokinetic studies, allowing researchers to track drug metabolism and distribution more accurately .

Research Applications

Isotope Labeling:

The deuterated form of 2-Chloro-N,N-dimethylethylamine is particularly useful in:

- Metabolomics: Tracking metabolic pathways in biological systems.

- Proteomics: Enhancing sensitivity in mass spectrometry analyses by providing distinct isotopic signatures.

Case Studies:

-

Metabolic Pathway Analysis:

A study utilized 2-Chloro-N,N-dimethylethylamine-d6 to trace the metabolic pathways of a novel drug candidate in rat models, demonstrating its effectiveness in differentiating between metabolic products through mass spectrometry. -

Drug Interaction Studies:

Researchers employed this compound to investigate drug-drug interactions, revealing how deuterated compounds can provide clearer insights into pharmacodynamics without the interference of non-deuterated analogs.

作用機序

The mechanism of action of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride involves its interaction with biological molecules. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various biochemical pathways. It binds to specific molecular targets, enabling the study of reaction mechanisms and metabolic processes. The pathways involved include enzyme-catalyzed reactions and receptor-ligand interactions.

類似化合物との比較

Similar Compounds

2-Chloro-N,N-dimethylethylamine Hydrochloride: The non-deuterated version, used in similar applications but lacks the isotopic labeling.

2-Chloro-N,N-diethylethylamine Hydrochloride: Similar structure but with ethyl groups instead of methyl groups, used in different synthetic applications.

N,N-Dimethylethylamine Hydrochloride: Lacks the chlorine atom, used in different chemical reactions.

Uniqueness

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying complex biochemical processes. The isotopic labeling allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques.

生物活性

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-chloro-N,N-dimethylethylamine hydrochloride, a compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and toxicology. The biological activity of this compound is primarily studied in the context of its interactions with biological macromolecules, its role as a biochemical tool, and its implications in pharmacological research.

- Chemical Formula : C4H11ClN

- CAS Number : 97941-91-8

- Molecular Weight : 110.59 g/mol

- Structure : The compound features a chlorine atom attached to a dimethylaminoethyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

- Receptors : The compound has been shown to bind to specific receptors, potentially modulating their activity.

- Enzymes : It may influence enzymatic pathways by acting as an inhibitor or substrate.

- Signal Transduction Pathways : Its interactions can initiate or inhibit signaling cascades within cells, affecting cellular responses.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against certain targets.

Toxicology Studies

Research indicates that this compound can be used in toxicological studies to understand its effects on cellular processes. For instance, it has been utilized to investigate the mechanisms behind chemical toxicity and the role of nuclear receptors in mediating adverse effects from xenobiotics .

Case Studies and Research Findings

- Interaction Studies : A study demonstrated that this compound could effectively serve as a biochemical tool for probing the interactions between small molecules and proteins. This was particularly noted in studies examining receptor-ligand interactions.

- Pharmacokinetics : Research involving pharmacokinetic profiling indicated that the deuterated form of the compound may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to differences in bioavailability and toxicity profiles .

- In Vitro Studies : Various in vitro assays have shown that this compound can influence cell viability and proliferation rates in specific cancer cell lines, suggesting potential applications in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Modulates activity of specific receptors |

| Enzyme Inhibition | Acts as an inhibitor for certain enzymatic reactions |

| Signal Transduction | Initiates/inhibits signaling pathways |

| Toxicological Effects | Investigated for impacts on cell viability and proliferation |

Table 2: Comparison with Related Compounds

| Compound | CAS Number | Biological Activity |

|---|---|---|

| 2-Chloro-N,N-dimethylethylamine | 97941-91-8 | Biochemical tool, receptor interactions |

| N,N-Dimethylaminoethyl chloride | 3033-10-7 | Alkylating agent, used in drug synthesis |

| 2-Chloroethylamine | 539-15-1 | Cytotoxic effects, studied in cancer research |

特性

IUPAC Name |

2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLJZSJKRYTKTP-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。